(S)-Citalopram Fluorophenylmethanone Oxalate Impurity
Descripción general
Descripción
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is a chemical compound that is often encountered as an impurity in the synthesis of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This impurity can arise during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Citalopram Fluorophenylmethanone Oxalate Impurity typically involves the reaction of (S)-Citalopram with fluorophenylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the impurity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield of the impurity.
Industrial Production Methods
In an industrial setting, the production of this compound is often a byproduct of the large-scale synthesis of (S)-Citalopram. The impurity is typically separated and purified using various chromatographic techniques to ensure that it does not exceed acceptable levels in the final product. The industrial production methods are designed to minimize the formation of impurities and maximize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of (S)-Citalopram.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its potential effects on the pharmacokinetics and pharmacodynamics of (S)-Citalopram.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of (S)-Citalopram Fluorophenylmethanone Oxalate Impurity is not well understood, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it may interact with similar molecular targets and pathways as (S)-Citalopram, potentially affecting serotonin reuptake and neurotransmitter levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Citalopram: The parent compound from which the impurity is derived.
Fluorophenylmethanone: A related compound that shares structural similarities.
Oxalate Derivatives: Other compounds containing the oxalate functional group.
Uniqueness
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is unique due to its specific combination of structural features derived from (S)-Citalopram and fluorophenylmethanone. This combination can influence its chemical reactivity, biological activity, and potential effects on the purity and efficacy of pharmaceutical products.
Actividad Biológica
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is a chemical compound that emerges during the synthesis of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used for treating depression and anxiety disorders. Understanding the biological activity of this impurity is crucial due to its potential impact on the efficacy and safety of the final pharmaceutical product.
This compound is typically formed when (S)-Citalopram reacts with fluorophenylmethanone under specific conditions. The synthesis involves careful control of reaction parameters such as temperature, pressure, and time to optimize impurity yield while minimizing its presence in the final product.
Property | Value |
---|---|
Molecular Formula | C19H22FNO3 |
Molecular Weight | 329.39 g/mol |
CAS Number | 1217846-85-9 |
Solubility | Soluble in organic solvents |
Stability | Sensitive to light and moisture |
Biological Activity
The biological activity of this compound has not been extensively studied; however, its structural relationship to (S)-Citalopram suggests potential interactions with serotonin receptors.
As an impurity in a drug that acts on serotonin pathways, it may exhibit:
- Serotonin Reuptake Inhibition: Similar to citalopram, it might inhibit the reuptake of serotonin, potentially leading to increased serotonin levels in synaptic clefts.
- Side Effects: The presence of impurities can lead to unanticipated side effects or reduced therapeutic efficacy.
Case Studies
Recent studies have highlighted the importance of monitoring impurities in pharmaceuticals. For instance, a study focusing on wastewater treatment plants showed that citalopram and its metabolites, including impurities, are prevalent in effluent samples . This raises concerns about environmental impact and suggests that impurities like (S)-Citalopram Fluorophenylmethanone Oxalate could contribute to ecological toxicity.
Table 2: Concentration Levels of Citalopram and Its Impurities in Wastewater
Compound | Influent Concentration (ng/L) | Effluent Concentration (ng/L) |
---|---|---|
Citalopram | 55 - 133 | 36 - 310 |
Desmethylcitalopram | 420 | 109 |
(S)-Citalopram Fluorophenylmethanone Oxalate | Not specifically measured but inferred presence |
Toxicological Assessment
In silico toxicological assessments indicate that impurities can alter the expected safety profiles of drugs. Computational models suggest that structural analogs can exhibit varying degrees of toxicity based on their interactions with biological targets .
Propiedades
IUPAC Name |
[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6)/t26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVZKOPIGYWDNL-SNYZSRNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724505 | |
Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217846-85-9 | |
Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.